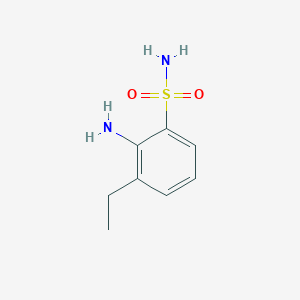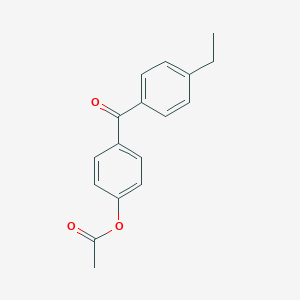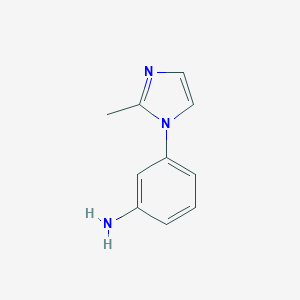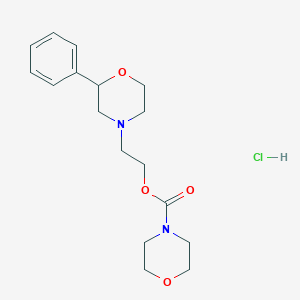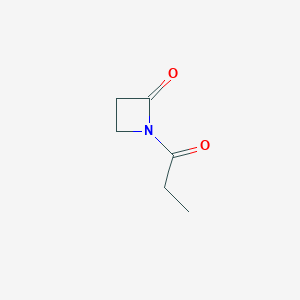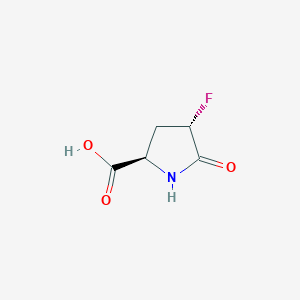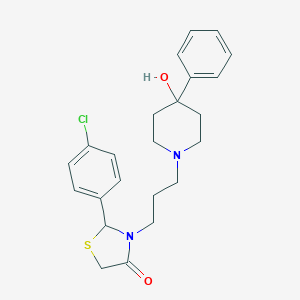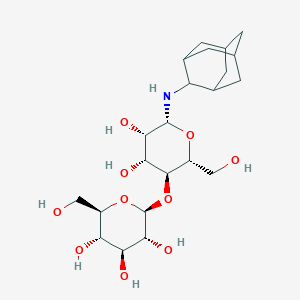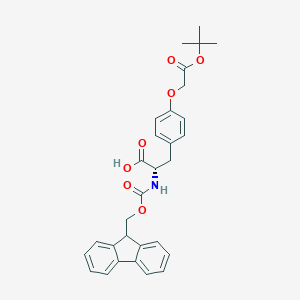
L-Aspartic acid, N-hydroxy-3-methyl-, (3S)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Aspartic acid, N-hydroxy-3-methyl-, (3S)-(9CI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and biotechnology.
Applications De Recherche Scientifique
L-Aspartic acid, N-hydroxy-3-methyl-, (L-Aspartic acid, N-hydroxy-3-methyl-, (3S)-(9CI))-(9CI) has various potential applications in scientific research. It has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis. It has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells. Additionally, L-Aspartic acid, N-hydroxy-3-methyl-, (L-Aspartic acid, N-hydroxy-3-methyl-, (3S)-(9CI))-(9CI) has been studied for its potential use in agriculture, as it has been shown to enhance plant growth and yield.
Mécanisme D'action
The mechanism of action of L-Aspartic acid, N-hydroxy-3-methyl-, (L-Aspartic acid, N-hydroxy-3-methyl-, (3S)-(9CI))-(9CI) is not fully understood. However, it is believed to work by inhibiting certain enzymes and pathways involved in inflammation and cancer growth. It may also work by enhancing the immune system's response to these conditions.
Effets Biochimiques Et Physiologiques
L-Aspartic acid, N-hydroxy-3-methyl-, (L-Aspartic acid, N-hydroxy-3-methyl-, (3S)-(9CI))-(9CI) has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. It has also been shown to inhibit the growth of cancer cells in vitro and in animal models. Additionally, L-Aspartic acid, N-hydroxy-3-methyl-, (L-Aspartic acid, N-hydroxy-3-methyl-, (3S)-(9CI))-(9CI) has been shown to enhance plant growth and yield.
Avantages Et Limitations Des Expériences En Laboratoire
L-Aspartic acid, N-hydroxy-3-methyl-, (L-Aspartic acid, N-hydroxy-3-methyl-, (3S)-(9CI))-(9CI) has several advantages for lab experiments. It is cost-effective and easy to synthesize through microbial fermentation. It is also environmentally friendly, making it a sustainable option for research. However, the compound's mechanism of action is not fully understood, which may limit its potential applications.
Orientations Futures
There are several future directions for research on L-Aspartic acid, N-hydroxy-3-methyl-, (L-Aspartic acid, N-hydroxy-3-methyl-, (3S)-(9CI))-(9CI). One potential direction is to further study its anti-inflammatory properties and potential use in arthritis treatment. Another direction is to investigate its potential use in cancer treatment, particularly in combination with other therapies. Additionally, further research is needed to understand the compound's mechanism of action and potential applications in biotechnology and agriculture.
Conclusion:
L-Aspartic acid, N-hydroxy-3-methyl-, (L-Aspartic acid, N-hydroxy-3-methyl-, (3S)-(9CI))-(9CI) is a chemical compound with potential applications in various fields, including medicine, agriculture, and biotechnology. Its anti-inflammatory and anti-cancer properties make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential limitations.
Méthodes De Synthèse
L-Aspartic acid, N-hydroxy-3-methyl-, (L-Aspartic acid, N-hydroxy-3-methyl-, (3S)-(9CI))-(9CI) can be synthesized through various methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the use of chemical reactions to produce the compound, while microbial fermentation involves the use of microorganisms to produce the compound. The most common method of synthesis is through microbial fermentation, which is cost-effective and environmentally friendly.
Propriétés
Numéro CAS |
189282-85-7 |
|---|---|
Nom du produit |
L-Aspartic acid, N-hydroxy-3-methyl-, (3S)-(9CI) |
Formule moléculaire |
C5H9NO5 |
Poids moléculaire |
163.13 g/mol |
Nom IUPAC |
(2S,3S)-2-(hydroxyamino)-3-methylbutanedioic acid |
InChI |
InChI=1S/C5H9NO5/c1-2(4(7)8)3(6-11)5(9)10/h2-3,6,11H,1H3,(H,7,8)(H,9,10)/t2-,3-/m0/s1 |
Clé InChI |
SHPKYFZMAWMZIM-HRFVKAFMSA-N |
SMILES isomérique |
C[C@@H]([C@@H](C(=O)O)NO)C(=O)O |
SMILES |
CC(C(C(=O)O)NO)C(=O)O |
SMILES canonique |
CC(C(C(=O)O)NO)C(=O)O |
Synonymes |
L-Aspartic acid, N-hydroxy-3-methyl-, (3S)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



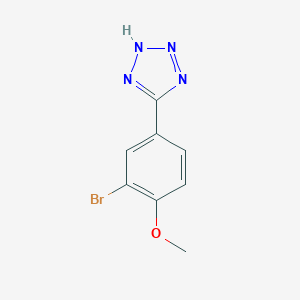
![3,4,6,7-Tetrahydro-1H-cyclopenta[b]pyridine-2,5-dione](/img/structure/B70282.png)
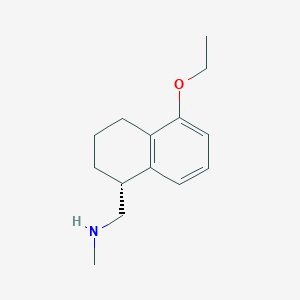
![tert-butyl (NE)-N-[amino(phenyl)methylidene]carbamate](/img/structure/B70291.png)
